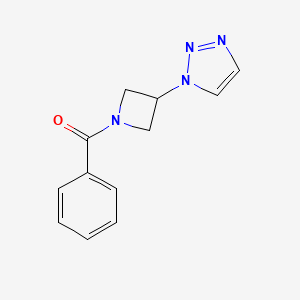

1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSTQOIEDYBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to the Triazole Moiety

The CuAAC reaction is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rsc.org This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. frontiersin.org In the context of synthesizing the target molecule, the key precursors would be a 3-azidoazetidine derivative and a suitable alkyne. For the parent 1H-1,2,3-triazole, the reaction would utilize acetylene, though more substituted analogs can be prepared from a variety of terminal alkynes. organic-chemistry.org The reaction is known for its reliability, broad functional group tolerance, and the formation of the triazole ring, which can serve as a stable linker or a pharmacologically active core. researchgate.net

The mechanism of the CuAAC reaction has been extensively studied and is understood to proceed through a stepwise process, which accounts for its high regioselectivity. nih.govorganic-chemistry.org The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. researchgate.net This step is facilitated by the copper(I) catalyst, which can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.org

The organic azide then coordinates to the copper acetylide complex. nih.gov A key step involves the nucleophilic attack of the acetylide's terminal carbon onto the terminal nitrogen of the azide, leading to the formation of a six-membered copper(III) metallacycle intermediate. organic-chemistry.orgbeilstein-journals.org This intermediate is unstable and undergoes rapid ring contraction to a more stable five-membered triazolyl-copper species. The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. nih.gov The formation of the azide/copper(I) acetylide complex early in the reaction is considered the rate-determining step. nih.gov The presence of the azetidine (B1206935) group is not expected to significantly alter this fundamental mechanism, although its electronic and steric properties could influence reaction kinetics.

A significant advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.gov This is a direct consequence of the stepwise, copper-mediated mechanism, which is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The thermal Huisgen reaction, which requires higher temperatures, typically yields a mixture of both 1,4- and 1,5-regioisomers because the reaction proceeds through a concerted pathway where the frontier molecular orbitals of the azide and alkyne have comparable energy levels. nih.govresearchgate.net

Control over regioselectivity to favor the 1,5-disubstituted isomer can be achieved by switching the catalyst from copper to ruthenium. nih.gov The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds via a different mechanism involving a ruthenium vinylidene intermediate, which ultimately directs the reaction to form the 1,5-isomer. nih.govmdpi.com Therefore, the choice of metal catalyst is crucial for controlling the substitution pattern of the resulting triazole ring. For the synthesis of this compound, which implies a 1,4-substitution pattern if derived from a terminal alkyne, the copper-catalyzed approach is the method of choice.

| Reaction | Catalyst | Major Product | Key Features |

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yields. nih.govnih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. nih.govmdpi.com |

| Huisgen Cycloaddition | Thermal (uncatalyzed) | Mixture of 1,4- and 1,5-isomers | Low regioselectivity, requires elevated temperatures. nih.govresearchgate.net |

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. The active catalyst is the copper(I) ion. organic-chemistry.org While Cu(I) salts like CuI or CuBr can be used directly, it is more common to generate Cu(I) in situ from more stable and soluble Cu(II) precursors, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate. organic-chemistry.orgbeilstein-journals.org

Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing the catalyst's lifetime and efficiency. beilstein-journals.org They can also prevent the formation of undesired side products, such as the oxidative homocoupling of alkynes (Glaser coupling). beilstein-journals.org A wide variety of nitrogen- and phosphorus-based ligands have been developed to promote CuAAC reactions. Polydentate nitrogen ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tren-based ligands, are particularly effective. beilstein-journals.orgnih.govacs.org These ligands not only protect the copper catalyst but can also accelerate the reaction rate. acs.org The choice of ligand and solvent can be optimized to achieve high yields in short reaction times, even with low catalyst loadings. researchgate.net In some systems, the triazole product itself can act as a ligand, facilitating intramolecular reactions. researchgate.net

| Catalyst/Ligand System | Copper Source | Reducing Agent (if needed) | Key Advantages |

| CuSO₄ / Sodium Ascorbate | Cu(II) | Sodium Ascorbate | Common, inexpensive, effective in aqueous/organic mixtures. beilstein-journals.org |

| CuI / DIPEA | Cu(I) | None | Highly efficient, often used in organic solvents. beilstein-journals.org |

| [Cu(MeCN)₄]PF₆ | Cu(I) | None | Soluble Cu(I) source for organic media. beilstein-journals.org |

| Cu(I) with TBTA Ligand | Cu(I) or Cu(II) | Varies | Stabilizes Cu(I), prevents oxidative side reactions. beilstein-journals.orgnih.gov |

| Cu(I) with Pyridinyl-triazole Ligands | Cu(I) | None | Allows for low catalyst loadings and facile recyclability. researchgate.net |

| Heterogeneous Cu Catalysts (e.g., Cu on silica) | Cu(I) or Cu(II) | Varies | Easy separation and catalyst reuse. nih.govmdpi.com |

Acylation Reactions for Benzoylation of the Azetidine Nitrogen

The introduction of the benzoyl group onto the azetidine nitrogen is a crucial step in the synthesis of the target molecule. This transformation is a standard N-acylation reaction. Azetidine is a strained, four-membered nitrogen heterocycle whose reactivity is driven by this ring strain. researchgate.netrsc.org The nitrogen atom acts as a secondary amine and is readily acylated.

Alternative Cycloaddition Reactions and Organometallic Approaches for Triazole Synthesis

While CuAAC is the predominant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, several alternative strategies exist. As mentioned, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method for selectively obtaining the 1,5-regioisomer. mdpi.com This reaction typically employs ruthenium catalysts like Cp*RuCl(PPh₃)₂ and is effective for a broad range of both terminal and internal alkynes. organic-chemistry.org

In recent years, metal-free cycloaddition reactions have gained attention as more sustainable alternatives. thieme-connect.comx-mol.com These reactions can be promoted by organocatalysts or proceed under thermal or high-pressure conditions. researchgate.net For example, enamine- or enolate-mediated [3+2] cycloadditions can produce functionalized 1,2,3-triazoles without the need for a metal catalyst, thus avoiding potential issues of metal toxicity or contamination in biological applications. thieme-connect.com Other organometallic approaches using metals such as silver, iridium, or zinc have also been reported to catalyze azide-alkyne cycloadditions, sometimes offering different reactivity or selectivity profiles compared to copper or ruthenium. mdpi.com However, for the specific and efficient synthesis of the 1,4-disubstituted core of this compound, the CuAAC reaction remains the most direct and reliable method. nih.gov

Multi-component Reactions in the Synthesis of the Core Structure

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like this compound from simple starting materials in a single step. nih.gov The cornerstone of this approach is often the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring. beilstein-journals.org In the context of MCRs, this "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides high yields and regioselectivity for 1,4-disubstituted triazoles. orientjchem.orgfrontiersin.org

A hypothetical MCR for the target molecule could involve the reaction of a 1-benzoyl-3-azidoazetidine intermediate with a suitable terminal alkyne. Alternatively, a one-pot reaction could bring together an azido-azetidine precursor, a benzoylating agent, and an alkyne. orientjchem.org The use of catalysts like copper(I) is crucial for the efficiency of these reactions, often allowing them to proceed under mild conditions. researchgate.net The mechanism for the CuAAC pathway involves the formation of a copper acetylide, which then reacts with the azide through a six-membered metallacycle intermediate before yielding the final triazole product. orientjchem.org

Table 1: Overview of Multi-component Strategies for 1,2,3-Triazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Terminal Alkyne | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | High regioselectivity (1,4-isomer), mild conditions, high yields. orientjchem.orgfrontiersin.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide, Terminal Alkyne | Ru(II) complexes | High regioselectivity (1,5-isomer). mdpi.com |

| Three-Component Reaction | Primary Amine, 1,3-Dicarbonyl Compound, Tosyl Azide | Acetic acid, heat | Forms 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org |

| Sequential Ugi-MCR and Intramolecular Cycloaddition | Aldehyde, Amine, Isocyanide, Carboxylic Acid (with azide/alkyne) | Cu(I) for subsequent cycloaddition | Creates densely functionalized triazoles. nih.gov |

Derivatization and Functionalization Strategies of this compound

The molecular scaffold of this compound presents three distinct regions for chemical modification: the triazole ring, the azetidine moiety, and the benzoyl group. This allows for extensive derivatization to fine-tune its chemical properties.

The 1,2,3-triazole ring is a stable aromatic system, but it can be functionalized to introduce new chemical diversity. nih.gov Common transformations include modifications at the nitrogen and carbon atoms of the ring. Direct C-H arylation at the C5 position of the triazole ring has been achieved using palladium catalysts, allowing for the introduction of various aryl groups. iosrjournals.org Furthermore, N-alkylation can occur at the N2 or N3 positions, depending on the reaction conditions and the initial substitution pattern of the triazole. The reactivity of the triazole ring can be enhanced by the presence of electron-withdrawing groups, making it more susceptible to certain transformations. nih.gov

The azetidine ring, a strained four-membered heterocycle, offers unique opportunities for chemical modification. nih.gov One key strategy involves the removal of the N-benzoyl protecting group. This can typically be achieved via hydrolysis under acidic or basic conditions, or through reductive cleavage, to yield the free secondary amine. This liberated amine on the azetidine ring can then undergo a variety of functionalization reactions, such as acylation, sulfonylation, or alkylation, to introduce new substituents. researchgate.netljmu.ac.uk

Additionally, the inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions. researchgate.net Depending on the reagents and conditions used, this can lead to the formation of larger, more complex acyclic or heterocyclic structures, such as substituted aminopropanols or larger nitrogen-containing rings. researchgate.netmedwinpublishers.com

The benzoyl group provides two primary sites for chemical reactions: the carbonyl group and the aromatic phenyl ring. The carbonyl group can be reduced to a secondary alcohol (a (hydroxy(phenyl)methyl) group) using reducing agents like sodium borohydride. This transformation changes the electronic and steric properties of the substituent on the azetidine nitrogen.

The phenyl ring is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or alkyl groups can be introduced onto the ring. The N-acyl group is typically a meta-directing deactivator, but the specific outcomes can be influenced by the chosen catalyst and reaction parameters. Such modifications are often explored in structure-activity relationship studies. nih.gov

Table 2: Potential Derivatization Reactions

| Moiety | Reaction Type | Reagents | Potential Product Feature |

| Triazole Ring | C-H Arylation | Ar-Br, Pd(OAc)₂ | Aryl group at C5-position. iosrjournals.org |

| Azetidine Moiety | N-Debenzoylation | Acid/Base Hydrolysis | Free secondary amine for further functionalization. researchgate.net |

| Azetidine Moiety | Ring Opening | Reductive systems (e.g., LiAlH₄) | Formation of substituted amino alcohols. researchgate.net |

| Benzoyl Group | Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary benzyl (B1604629) alcohol functionality. |

| Benzoyl Group | Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring. |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of 1,2,3-triazoles has gained significant traction, aiming to reduce environmental impact and improve safety. researchgate.net For the synthesis of the this compound core, several sustainable strategies can be employed.

The use of environmentally benign solvents is a key focus. Water has been successfully used as a solvent for CuAAC reactions, often enhancing reaction rates and simplifying product isolation. consensus.app Other green solvents like glycerol (B35011) and deep eutectic solvents (DES) have also been shown to be effective media for triazole synthesis, offering advantages such as biodegradability and reusability. consensus.app

Catalyst choice is another critical aspect. The development of highly efficient and recyclable catalysts, such as copper nanoparticles or copper complexes supported on biodegradable polymers, minimizes metal waste. consensus.app Furthermore, azide- and metal-free synthetic routes are being explored to avoid the use of potentially explosive or toxic reagents. mdpi.com

Energy efficiency is addressed through the use of alternative energy sources. Microwave-assisted and ultrasound-promoted syntheses have been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov These approaches not only align with green chemistry principles but also often lead to improved yields and cleaner reaction profiles. semanticscholar.org

Reactivity and Reaction Mechanisms of 1 1 Benzoylazetidin 3 Yl 1h 1,2,3 Triazole

Electronic Structure and Aromaticity Influences on Reactivity

The reactivity of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole is fundamentally governed by the electronic properties of its constituent rings. The 1,2,3-triazole ring is an aromatic heterocycle, characterized by a five-membered ring system containing two carbon and three nitrogen atoms. guidechem.comwikipedia.org This aromaticity arises from the delocalization of a 6π electron system, with all atoms in the ring being sp2 hybridized. guidechem.comreddit.com This electronic configuration confers significant stability to the triazole moiety. wikipedia.orgfrontiersin.org

The aromatic nature of the 1,2,3-triazole ring renders it relatively electron-deficient, which influences its susceptibility to electrophilic attack. The average bond length in substituted 1,2,3-triazole rings is approximately 1.346 Å, which is shorter than in the corresponding benzotriazole (B28993) systems, reflecting a stronger aromatic character. nih.gov The precise bond lengths within the triazole ring can be influenced by the nature of its substituents. For N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds, indicating more single- and double-bond character, respectively. nih.gov The azetidinyl substituent at the N-1 position, being an alkyl-type substituent, is not expected to dramatically alter the fundamental aromaticity of the triazole ring.

| Heterocycle System | Average Bond Length (Å) | General Aromatic Character |

|---|---|---|

| 1,2,3-Triazole Derivatives | 1.346 | High |

| Benzotriazole Derivatives (heterocyclic part) | 1.361 | Diminished |

Nucleophilic and Electrophilic Reaction Pathways

The molecule possesses several sites susceptible to nucleophilic and electrophilic attack.

Nucleophilic Reactions: The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, making them potential nucleophiles. Alkylation reactions, for instance, can occur at the nitrogen atoms using reagents like alkyl halides or dimethyl sulfate. guidechem.com The N-1 position is already substituted by the azetidinyl group, but the N-2 and N-3 atoms are potential sites for further reactions, such as the formation of triazolium salts. guidechem.com The carbonyl carbon of the benzoyl group is a primary electrophilic center, readily attacked by nucleophiles. This can lead to the addition to the carbonyl group or, under harsher conditions, the cleavage of the amide bond.

Electrophilic Reactions: Electrophilic substitution directly on the triazole ring's carbon atoms is generally challenging due to the ring's electron-deficient nature. However, reactions can be facilitated by activating groups or by using highly reactive electrophiles. osi.lv In some activated systems, such as 2-phenyltriazole 1-oxides, the C-5 position is activated towards both electrophilic and nucleophilic attack. rsc.org For the title compound, direct electrophilic substitution on the triazole ring would likely require forcing conditions. The benzoyl group's aromatic ring can undergo standard electrophilic aromatic substitution, with the amide group acting as a deactivating, meta-directing substituent.

Intramolecular Rearrangements and Tautomerism in 1,2,3-Triazole Systems

1,2,3-triazole systems are known to exhibit both tautomerism and intramolecular rearrangements. The unsubstituted 1,2,3-triazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium. guidechem.comnih.gov In the gas phase and nonpolar solvents, the 2H-tautomer is generally more stable, while the 1H-tautomer can be favored in polar solvents. nih.govrsc.org Since the N-1 position in this compound is substituted, tautomerization involving this nitrogen is blocked.

A significant intramolecular rearrangement characteristic of certain triazole systems is the Dimroth rearrangement. wikipedia.org This process typically involves the cleavage of a ring bond and subsequent re-cyclization, leading to the migration of a substituent between a ring nitrogen and an exocyclic nitrogen atom. For example, the reaction of 5-amino-1-aryl-1,2,3-triazoles with acyl chlorides can be accompanied by a Dimroth rearrangement to form 5-arylamino-2-acyl-1,2,3-triazoles. researchgate.net While the specific structure of the title compound does not lend itself directly to the classic Dimroth rearrangement, it exemplifies the potential for complex intramolecular transformations within the 1,2,3-triazole framework under specific reaction conditions. researchgate.net

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,3-triazole ring itself is most famously synthesized via the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.orgfrontiersin.org This reaction, particularly the copper-catalyzed version (CuAAC or "click chemistry"), is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgmdpi.comresearchgate.net The title compound is a product of such a reaction, where 3-azido-1-benzoylazetidine would react with acetylene.

Once formed, the aromatic 1,2,3-triazole ring is generally unreactive in further cycloaddition reactions. However, it can participate in certain transformations. For instance, some 1,2,3-triazoles can act as latent diazo compounds. Electron-deficient groups at the N-1 position, such as sulfonyl or another heterocycle, can facilitate a rhodium(II)-catalyzed ring-opening to form a reactive azavinyl carbene intermediate, which can then undergo subsequent reactions like cyclopropanation or transannulation with nitriles. nih.gov It is plausible that under specific catalytic conditions, the N-1 substituted triazole could exhibit similar reactivity. Furthermore, 1,2,3-triazole-substituted vinamidines have been shown to undergo inverse-electron-demand Diels-Alder reactions. researchgate.net

Reactivity of the Azetidine (B1206935) Ring and Benzoyl Group within the Integrated Scaffold

The azetidine ring and the benzoyl group introduce distinct modes of reactivity to the molecule.

Azetidine Ring: Azetidines are four-membered nitrogen heterocycles possessing significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain is the primary driver of their reactivity. While more stable and easier to handle than highly reactive aziridines, the azetidine ring is susceptible to ring-opening reactions. rsc.org This can be initiated by strong nucleophiles or under acidic conditions, leading to the cleavage of a C-N bond. The N-benzoyl group is electron-withdrawing, which can influence the reactivity of the azetidine ring, potentially making the ring nitrogen less nucleophilic and affecting the susceptibility of the C-N bonds to cleavage.

Benzoyl Group: The benzoyl group contains an amide linkage. This functional group has several reaction possibilities:

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield benzoic acid and 3-(1H-1,2,3-triazol-1-yl)azetidine.

Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride.

The interplay between the components is crucial. For example, a reaction targeting the azetidine ring might be influenced by the steric bulk and electronic nature of the adjacent benzoyl and triazole groups.

Chemical Stability under Diverse Reaction Conditions

1,2,3-Triazole Ring: This moiety is known for its exceptional stability. It is resistant to thermal degradation, strong acidic and basic conditions, and is generally insensitive to oxidation and reduction. wikipedia.orgfrontiersin.org This robustness is a key feature of molecules synthesized via "click chemistry". orientjchem.org

Azetidine Ring: The stability is intermediate. It is significantly more stable than an aziridine (B145994) ring but less stable than a five-membered pyrrolidine (B122466) ring due to inherent ring strain. rsc.org It can be stable under many synthetic conditions but may undergo ring-opening under harsh acidic, basic, or reductive conditions.

Amide Bond (Benzoyl Group): Amide bonds are generally stable but can be hydrolyzed under forcing acidic or basic conditions, typically requiring elevated temperatures.

| Functional Group | Thermal Stability | Acid/Base Stability | Redox Stability |

|---|---|---|---|

| 1,2,3-Triazole | High frontiersin.org | High frontiersin.org | High frontiersin.org |

| Azetidine | Moderate | Susceptible to ring-opening rsc.org | Susceptible to ring-opening |

| Amide (Benzoyl) | Moderate | Susceptible to hydrolysis | Carbonyl is reducible |

Theoretical and Computational Chemistry Studies of 1 1 Benzoylazetidin 3 Yl 1h 1,2,3 Triazole

Quantum Chemical Calculations on Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP and basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate electronic properties for triazole-containing compounds. mdpi.comnih.gov

For 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole, these calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. The planarity of the triazole ring and the relative orientations of the benzoyl and azetidine (B1206935) moieties are key structural features that can be precisely determined. researchgate.net Electronic properties such as the distribution of electron density, dipole moment, and Mulliken atomic charges reveal the polarity of the molecule and identify potential sites for electrophilic and nucleophilic attack. irjweb.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data that would be generated from DFT calculations to illustrate the expected structural parameters.

| Parameter | Value (B3LYP/6-311++G(d,p)) |

|---|---|

| N1-N2 Bond Length (Triazole) | 1.35 Å |

| N2-N3 Bond Length (Triazole) | 1.33 Å |

| C=O Bond Length (Benzoyl) | 1.24 Å |

| C-N-C Angle (Azetidine) | 89.5° |

| Triazole Ring Dihedral Angle | ~0° (planar) |

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

DFT is a powerful tool not only for studying static molecular properties but also for elucidating the mechanisms of chemical reactions. nih.gov It allows for the mapping of the potential energy surface of a reaction, helping to understand how reactants are converted into products.

A key application of DFT is in the study of reaction pathways, such as the synthesis of this compound. This compound is typically formed via a 1,3-dipolar cycloaddition reaction, often catalyzed by copper(I) in what is known as a "click" reaction. mdpi.comnih.gov DFT calculations can model this process to identify the transition state structures, which represent the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility and rate of the reaction. researchgate.net Furthermore, these studies can explain the regioselectivity of the reaction, for instance, why the 1,4-disubstituted triazole is preferentially formed over the 1,5-isomer. mdpi.comsemnan.ac.ir

Understanding how a molecule interacts with surfaces or biological macromolecules is crucial for applications in materials science and medicinal chemistry. DFT calculations can model the adsorption of this compound onto a surface or its binding within the active site of a protein. These models provide insights into the binding energy, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the specific atoms or residues involved in the interaction. researchgate.net Such computational studies are essential for designing molecules with specific binding properties.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of the lowest-energy conformation, molecules are dynamic entities that constantly explore different shapes. Molecular Dynamics (MD) simulations are used to study these motions over time. mdpi.com For this compound, which has several rotatable bonds, MD simulations can reveal its conformational landscape. frontiersin.org

By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations, understand the flexibility of the azetidine ring and the benzoyl group, and analyze how solvent molecules affect its shape. pensoft.net This information is critical for understanding how the molecule might interact with a biological receptor, as the binding-competent conformation may not be the lowest-energy one in isolation. nih.gov

Frontier Molecular Orbital (FMO) Theory in Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. For this compound, calculating these orbitals and their energy levels can help predict its behavior in various chemical reactions. researchgate.net

Table 2: Illustrative FMO Parameters for this compound (Hypothetical Data) This table shows representative quantum chemical parameters that would be derived from FMO analysis.

| Quantum Chemical Parameter | Value |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment (μ) | 4.8 Debye |

| Chemical Hardness (η) | 2.65 eV |

In Silico Approaches for Structure-Interaction Relationship Studies

In silico methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are essential in drug discovery for predicting how a molecule might interact with a biological target. biointerfaceresearch.comnih.gov

Molecular docking simulations can place the this compound molecule into the binding site of a specific protein (e.g., an enzyme or receptor). The simulation calculates a binding score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This provides a structural hypothesis for the molecule's biological activity.

QSAR studies take this a step further by building mathematical models that correlate the structural features of a series of related compounds with their experimentally determined biological activities. researchgate.net While a full QSAR study requires data on multiple analogs, initial in silico predictions for this compound, such as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can be performed to assess its drug-likeness. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 1 1 Benzoylazetidin 3 Yl 1h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole, confirming the connectivity of atoms and providing insights into the molecule's three-dimensional structure.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the triazole ring typically appear as singlets in the downfield region, generally between δ 8.00 and 8.75 ppm. mdpi.com The protons of the benzoyl group would be observed in the aromatic region (δ 7.0–8.0 ppm). The protons on the four-membered azetidine (B1206935) ring would present as a more complex set of multiplets in the upfield region, with their specific chemical shifts and coupling patterns being highly sensitive to the ring's conformation and the substituent's position.

¹³C NMR Spectroscopy : The carbon spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon of the benzoyl group is expected at a characteristic downfield shift. The carbons of the triazole ring (C4 and C5) typically resonate in the δ 122–148 ppm range. mdpi.com The carbons of the azetidine ring would appear at higher field strengths.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign proton and carbon signals and to establish the connectivity between the benzoyl, azetidine, and triazole fragments, confirming the 1,3-substitution on the azetidine ring and the N1-substitution on the triazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Triazole | CH (H5) | 8.00 - 8.75 | 122 - 128 |

| C (C4) | 139 - 149 | ||

| Benzoyl | Aromatic CH | 7.00 - 8.00 | 125 - 135 |

| Quaternary Ar-C | 130 - 140 | ||

| Carbonyl C=O | 165 - 175 | ||

| Azetidine | CH-N (Triazole) | Multiplet | 45 - 60 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns, which can further confirm its structure.

Molecular Ion Peak : Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₂N₄O), the expected exact mass would be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS).

Fragmentation Analysis : Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Common fragmentation of 1,2,3-triazoles involves the loss of a stable dinitrogen molecule (N₂). rsc.org Other expected fragmentations would include the cleavage of the benzoyl group and fragmentation of the azetidine ring. These fragmentation patterns provide a fingerprint that helps to confirm the proposed structure. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O |

| Monoisotopic Mass | 228.1011 g/mol |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 229.1089 |

| Key Fragments | [M+H - N₂]⁺, [C₇H₅O]⁺ (benzoyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govrsc.org

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the benzoyl group, typically found in the range of 1650-1680 cm⁻¹. rasayanjournal.co.in Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and characteristic vibrations for the C=C bonds of the aromatic ring and the N=N and C-N bonds within the triazole ring. sapub.org

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings and the triazole ring are often more prominent in the Raman spectrum. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Triazole Ring | Ring Vibrations | 1300 - 1550 |

Surface Characterization Techniques for Interfacial Chemical Processes (e.g., Film Formation)

Derivatives of 1,2,3-triazole are known for their ability to act as corrosion inhibitors, which is attributed to their capacity to form protective films on metal surfaces. mdpi.com Investigating the interfacial properties of this compound would involve various surface-sensitive techniques.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) : These imaging techniques can be used to visualize the morphology of a metal surface before and after exposure to the compound. The formation of a smooth, protective film of the inhibitor on the surface would indicate effective adsorption. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) : XPS could be employed to analyze the elemental composition of the surface film. The detection of nitrogen and oxygen signals, along with the metal substrate signals, would confirm the adsorption of the molecule and provide insight into the chemical interactions between the inhibitor and the metal surface.

Hirshfeld Surface Analysis : This computational method can be used to analyze crystal packing and intermolecular interactions, providing a visual representation of how molecules interact with their neighbors, which is crucial for understanding film formation and surface adhesion. nih.govnih.gov

These advanced techniques, when applied in concert, would provide a comprehensive and unambiguous characterization of the molecular structure, solid-state properties, and surface interactions of this compound.

An exploration of the chemical compound This compound reveals its significant potential as a versatile scaffold and building block in various advanced scientific fields. While specific research on this exact molecule is specialized, its utility can be thoroughly understood by examining the well-documented properties of its constituent chemical motifs: the benzoyl-protected azetidine ring and the 1,2,3-triazole ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides molecular rigidity and a unique vector for substitution. nih.gov The 1,2,3-triazole, often synthesized via highly efficient "click chemistry," serves as a stable and multifunctional linker and pharmacophore. acs.orgresearchgate.net This article elucidates the applications of this compound based on the established roles of these key components in organic synthesis, chemical biology, and materials science.

Future Directions and Emerging Research Avenues for 1 1 Benzoylazetidin 3 Yl 1h 1,2,3 Triazole Chemistry

Exploration of Unconventional Reactivity and Novel Transformations

Future research into 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole is poised to uncover novel chemical transformations that leverage the inherent characteristics of its constituent rings. The azetidine (B1206935) ring, notable for its significant ring strain, offers potential for unique reactivity that is not as readily accessible in less strained systems. rsc.orgresearchgate.net Concurrently, the 1,2,3-triazole ring is known to participate in a variety of transformations beyond its role as a stable linker. rsc.orgnih.gov

An exciting avenue of research lies in the exploration of strain-driven reactions. The azetidine ring can undergo ring-opening reactions under appropriate conditions, providing a pathway to more complex, functionalized acyclic or larger heterocyclic structures. rsc.org The interplay between the azetidine and the adjacent triazole ring could lead to unprecedented cascade reactions. For instance, activation of the azetidine could trigger a rearrangement involving the triazole moiety.

Furthermore, denitrogenative transformations of the 1,2,3-triazole ring present a compelling area for investigation. rsc.orgnih.govrsc.org These reactions, typically initiated by heat or light, involve the extrusion of dinitrogen (N₂) to generate highly reactive intermediates. In the context of this compound, such a process could lead to the formation of novel azetidine-substituted azirines or vinylidene species, which are valuable synthetic building blocks. rsc.org

Table 1: Potential Unconventional Transformations for Future Study

| Reaction Class | Key Reactive Moiety | Potential Products | Research Focus |

|---|---|---|---|

| Strain-Release Reactions | Azetidine Ring | Functionalized amines, larger heterocycles | Investigating catalysts and conditions for selective ring-opening. |

| Denitrogenative Cleavage | 1,2,3-Triazole Ring | Azetidine-substituted azirines, ketenimines | Exploring thermal or photochemical conditions to generate and trap reactive intermediates. |

| Cascade Reactions | Both Rings | Complex polycyclic scaffolds | Designing sequential reactions initiated by the selective activation of one ring to induce transformation in the other. |

The benzoyl group on the azetidine nitrogen also plays a crucial role, influencing the ring's electronic properties and stability. Future studies could explore its removal or transformation to modulate the reactivity of the entire molecule, opening pathways for further functionalization.

Development of Advanced Catalytic Systems for Chemo- and Regioselective Synthesis

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles. mdpi.comresearchgate.net Ruthenium-catalyzed versions (RuAAC) can provide access to the 1,5-regioisomer. mdpi.com For a molecule like this compound, which is a 1-substituted triazole, its synthesis likely involves the reaction of 3-azido-1-benzoylazetidine with an alkyne.

Future research should focus on developing advanced catalytic systems to refine and expand the synthetic utility of this scaffold. A key goal is to achieve high chemo- and regioselectivity in subsequent functionalization reactions. For instance, developing catalysts that can selectively direct C-H activation at a specific position on the benzoyl group or the triazole ring would enable the introduction of new functional groups without laborious protecting group strategies.

Moreover, creating catalytic methods for the direct, regioselective synthesis of more complex derivatives is a high priority. This could involve three-component reactions where the azetidine, an azide (B81097) source, and a functionalized alkyne are coupled with high control over the substitution pattern on the triazole ring. mdpi.com Metal-free catalytic systems are also a growing area of interest, offering potentially more sustainable and biocompatible synthetic routes. mdpi.comresearchgate.net

Table 2: Future Catalytic Strategies and Objectives

| Catalytic Approach | Target Reaction | Desired Outcome | Potential Catalysts |

|---|---|---|---|

| Late-Stage C-H Functionalization | Modification of the triazole or benzoyl rings | Direct introduction of functional groups with high site-selectivity. | Palladium, Rhodium, Iridium complexes. |

| Asymmetric Catalysis | Reactions on the azetidine ring or substituents | Enantioselective synthesis of chiral derivatives. | Chiral Lewis acids, organocatalysts. |

| Multi-component Reactions | de novo synthesis of complex analogues | Efficient, one-pot synthesis of diverse libraries of compounds. | Copper, Ruthenium, Iodine-based systems. mdpi.com |

The development of catalysts that can tolerate the strained azetidine ring while promoting reactions on other parts of the molecule will be critical for advancing the chemistry of this compound class.

Deepening Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry offers powerful tools to predict and rationalize the behavior of complex molecules. For this compound, theoretical studies are essential for a deeper understanding of its structure-reactivity relationships.

Future computational work should employ methods like Density Functional Theory (DFT) to investigate the molecule's conformational landscape, electronic structure, and bond characteristics. researchgate.net Such studies can elucidate how the strained azetidine ring influences the aromaticity and reactivity of the triazole ring, and vice versa. Analysis of the molecular electrostatic potential (MEP) can identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. nih.gov

Simulating reaction pathways for potential transformations, such as the aforementioned ring-opening or denitrogenation reactions, can provide valuable insights into reaction mechanisms and activation energies. nih.gov This can help experimental chemists select the most promising reaction conditions and avoid unproductive pathways.

Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict how this molecule might interact with biological targets like enzymes or receptors. researchgate.netrjptonline.org These in silico methods can help prioritize which biological systems to investigate experimentally and can aid in the rational design of analogues with improved binding affinity and selectivity. researchgate.net

Table 3: Key Areas for Computational Investigation

| Computational Method | Research Question | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | What are the stable conformations and electronic properties? | Understanding of molecular geometry, orbital energies, and charge distribution. |

| Natural Bond Orbital (NBO) Analysis | How do the azetidine and triazole rings interact electronically? | Quantification of hyperconjugative interactions and charge transfer between the rings. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the chemical bonds, particularly within the strained ring? | Characterization of bond strengths and intramolecular interactions. |

| Transition State Searching | What are the mechanisms and energy barriers for potential reactions? | Prediction of reaction feasibility and rationalization of product formation. |

Integration into Novel Functional Materials and Molecular Devices

The 1,2,3-triazole ring is a highly effective linker in materials science, known for its stability and ability to connect different molecular units in polymers and other materials. rsc.orgresearchgate.netrsc.org The incorporation of the rigid, strained azetidine moiety alongside the triazole linker in this compound could lead to materials with novel properties.

Future research could explore the synthesis of polymers where this compound serves as a monomer or a cross-linking agent. The defined geometry of the molecule could impart specific structural order to the resulting polymer chains, potentially influencing their thermal, mechanical, or optical properties. The high nitrogen content of the molecule could also be exploited in the design of high-energy materials or nitrogen-rich polymers. researchgate.net

The triazole moiety is also known to coordinate with metal ions and participate in hydrogen bonding, making it a valuable component in the design of chemical sensors or molecular switches. researchgate.net Future work could investigate the self-assembly of this compound derivatives into supramolecular structures. The unique shape and electronic properties of the molecule could direct the formation of ordered assemblies with interesting host-guest properties or responsiveness to external stimuli.

Furthermore, the molecule could serve as a scaffold for the development of functional coatings. The triazole ring has been associated with anti-corrosive and anti-fouling properties, which could be harnessed in new material applications. rsc.org

Elucidation of Fundamental Molecular Mechanisms in Biological Systems

Both 1,2,3-triazole and azetidine moieties are considered valuable pharmacophores in drug discovery. nih.govijprajournal.commedwinpublishers.com Triazoles are present in numerous approved drugs and are known to engage with biological targets through hydrogen bonding and dipole interactions. researchgate.netnih.gov Azetidines serve as bioisosteres for other cyclic and acyclic structures and can improve physicochemical properties like solubility and metabolic stability. medwinpublishers.comacs.org

The primary future direction in this area is to move beyond general screening and elucidate the specific molecular mechanisms by which this compound and its derivatives exert biological effects. This requires a multi-pronged approach.

Initially, identifying the specific protein targets of the compound is crucial. This can be achieved through techniques like affinity chromatography, proteomics, or thermal shift assays. Once a target is identified, high-resolution structural biology methods, such as X-ray crystallography or cryo-electron microscopy, can be employed to determine the precise binding mode of the compound. This structural information is invaluable for understanding the basis of its activity and for guiding the design of more potent and selective analogues.

Understanding how the compound modulates the function of its target is the next step. This involves detailed biochemical and cellular assays to measure the compound's effect on enzyme kinetics, receptor signaling, or other cellular processes. For example, if the target is an enzyme, researchers would investigate the type of inhibition and the key residues involved in binding. nih.gov The ability of the triazole nitrogens to act as hydrogen bond acceptors is a key feature to investigate in potential enzyme-inhibitor interactions. nih.gov

Ultimately, these fundamental studies will provide a comprehensive picture of the molecule's mechanism of action, paving the way for its potential development as a therapeutic agent or a chemical probe to study biological processes.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole, and how is regioselectivity ensured?

The compound is typically synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,2,3-triazole rings. Key steps include:

- Reaction setup : Use of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a solvent system like THF/water (1:1) at 50–60°C .

- Regioselectivity : CuAAC ensures exclusive 1,4-regioselectivity, critical for bioactive triazoles. Confirmation via ¹H NMR (e.g., diagnostic peaks at δ 7.2–8.3 ppm for triazole protons) .

- Purification : Gradient elution with CH₂Cl₂/MeOH (5:1 to 4:1) via column chromatography, achieving >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., azetidine ring protons at δ 3.5–4.5 ppm, benzoyl aromatic protons at δ 7.4–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₄O: 271.1194) .

- HPLC : Assess purity (>98% for biological assays) using C18 columns with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Yield optimization involves:

- Catalyst tuning : Substituting CuSO₄ with CuBr for faster kinetics in aprotic solvents (e.g., DMF) .

- Solvent effects : Polar solvents (e.g., MeCN) enhance azide-alkyne dipole interactions, reducing side products .

- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

- Yield data : Comparative studies show CuBr/MeCN at 80°C achieves 85–90% yield vs. 70–75% with CuSO₄/THF .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

Discrepancies arise from minor structural variations. Mitigation strategies include:

- Comparative SAR studies : Evaluate analogs with modified azetidine substituents (e.g., 3-bromobenzoyl vs. 4-methoxyphenyl). Reduced antimicrobial activity in brominated analogs may correlate with electron-withdrawing effects .

- Computational docking : Molecular dynamics simulations to assess binding affinity differences (e.g., triazole ring orientation in enzyme active sites) .

- In vitro validation : Standardized MIC assays against reference strains (e.g., E. coli ATCC 25922) to normalize bioactivity data .

Q. How does the azetidine ring influence the compound’s pharmacokinetic properties compared to piperidine or pyrrolidine analogs?

The azetidine ring’s smaller size (4-membered vs. 5–6 members) impacts:

- Metabolic stability : Reduced ring strain enhances resistance to cytochrome P450 oxidation vs. piperidine analogs .

- Solubility : Lower logP (calculated ~2.1) compared to piperidine derivatives (logP ~2.8) due to reduced hydrophobicity .

- Bioavailability : Azetidine’s rigidity improves membrane permeability, as shown in Caco-2 cell assays (Papp > 10⁻⁶ cm/s) .

Methodological Guidance for Experimental Design

Q. What steps ensure reproducibility in synthesizing this compound for multi-institutional studies?

- Standardized protocols : Detailed reagent ratios (e.g., 1.2 eq. benzoyl azide to alkyne) and inert atmosphere (N₂/Ar) to prevent Cu(I) oxidation .

- Batch consistency : Use of HPLC-grade solvents and pre-purified intermediates .

- Interlab validation : Cross-check NMR and HRMS data with published spectra (e.g., PubChem CID 1668165) .

Q. How are bioactivity assays designed to evaluate this compound’s potential as an enzyme inhibitor?

- Target selection : Focus on enzymes with triazole-binding pockets (e.g., enoyl-acyl carrier protein reductase) .

- Assay conditions :

- IC₅₀ determination : Dose-response curves (0.1–100 µM) in Tris buffer (pH 7.4) with 1% DMSO .

- Controls : Include known inhibitors (e.g., triclosan for enoyl reductase) and vehicle controls .

- Data analysis : Kinetic modeling (e.g., Michaelis-Menten) to assess competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.